

Technical Support Center: Navigating Variability in Fosfomycin Susceptibility Testing

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Compound of Interest

Compound Name: Fosfomycin

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Welcome to the technical support center for **fosfomycin** susceptibility testing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro testing of **fosfomycin**. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure more accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my **fosfomycin** susceptibility testing results so variable?

Variability in **fosfomycin** susceptibility testing is a well-documented issue and can be attributed to several factors:

- **Testing Method:** Different susceptibility testing methods, such as agar dilution, disk diffusion, and broth microdilution, can yield different results. Agar dilution is considered the reference method by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for **fosfomycin**.^{[1][2][3][4][5][6]} Broth microdilution is not recommended by CLSI and EUCAST for **fosfomycin** testing due to reliability issues.^{[1][7][8]}
- **Media Supplementation:** The presence and concentration of glucose-6-phosphate (G6P) in the testing medium is critical. G6P induces the expression of the UhpT transporter, a primary route for **fosfomycin** entry into the bacterial cell.^{[9][10][11]} Both CLSI and EUCAST recommend the supplementation of media with 25 µg/mL of G6P.^{[11][12]}

- **Bacterial Species:** The mechanisms of **fosfomycin** uptake and resistance can vary between bacterial species. For example, in *Escherichia coli*, **fosfomycin** is transported by both the GlpT and UhpT systems, while in *Pseudomonas aeruginosa*, GlpT is the sole transporter.[9][13] This can lead to different susceptibility profiles and testing considerations.
- **Resistance Mechanisms:** The presence of intrinsic or acquired resistance mechanisms can significantly impact results. These include mutations in transporter genes (glpT, uhpT), target modification (murA), and the production of **fosfomycin**-modifying enzymes (e.g., fosA, fosB, fosX).[1][14][15][16]

Q2: What is the role of Glucose-6-Phosphate (G6P) and why is it important?

Glucose-6-phosphate (G6P) is an essential supplement in **fosfomycin** susceptibility testing because it induces the expression of the hexose phosphate uptake transporter, UhpT.[9][11] The UhpT system is one of the two major transporters responsible for **fosfomycin** entry into the bacterial cell, the other being the glycerol-3-phosphate transporter (GlpT).[9][14][15] By inducing the UhpT transporter, G6P enhances the uptake of **fosfomycin**, leading to more reliable and clinically relevant susceptibility results.[9] The CLSI and EUCAST recommend the addition of 25 µg/mL of G6P to the testing medium.[10][11][12] However, it is important to note that for some bacteria like *Stenotrophomonas maltophilia* that lack the UhpT transporter, G6P can act as a **fosfomycin** antagonist.[12][17]

Q3: Which susceptibility testing method is recommended for **fosfomycin**?

Both the CLSI and EUCAST recommend agar dilution as the reference "gold standard" method for **fosfomycin** susceptibility testing.[1][2][3][4][5][6] While disk diffusion is also an approved method for *E. coli* isolates, it can be less reliable for other organisms.[6] Broth microdilution is generally not recommended due to poor performance and inconsistent results.[1][7][8]

Q4: I am seeing inner colonies within the zone of inhibition in my disk diffusion assay. How should I interpret this?

The appearance of inner colonies is a common issue in **fosfomycin** disk diffusion testing, particularly with organisms like *Klebsiella pneumoniae*. [18] According to EUCAST guidelines, these inner colonies should be ignored when reading the zone diameter.[19] However, CLSI guidelines suggest that any growth within the zone should be considered significant.[19] This

difference in interpretation can lead to categorical disagreement between the two guidelines. The presence of these colonies may be due to the differential expression of resistance genes like *fosA*.[\[20\]](#)

Troubleshooting Guides

Issue 1: High Minimum Inhibitory Concentrations (MICs) or small zone diameters for susceptible control strains.

Possible Cause	Troubleshooting Step
Inadequate G6P concentration	Ensure the testing medium is supplemented with the correct concentration of G6P (25 µg/mL). [10] [11] [12] Prepare fresh G6P solutions as they can degrade over time.
Incorrect testing method	Use the recommended agar dilution method for the most accurate results. [1] [2] [3] [4] [5] [6] If using disk diffusion, ensure the disks contain the appropriate amount of fosfomycin (200 µg) and G6P (50 µg). [20] [21] [22]
Degraded fosfomycin	Use fresh, properly stored fosfomycin powder for preparing agar plates or disks.
Incorrect inoculum density	Prepare the bacterial inoculum to the correct McFarland standard (typically 0.5) as specified in the protocol.

Issue 2: Discrepancies between different testing methods (e.g., agar dilution vs. disk diffusion).

Possible Cause	Troubleshooting Step
Inherent limitations of the method	Acknowledge that disk diffusion and broth microdilution can be less reliable for fosfomycin, especially for non-E. coli species. [1] [20] [23] Agar dilution remains the reference method. [1] [2] [3] [4] [5] [6]
Different G6P availability	Ensure consistent G6P supplementation across all methods being compared.
Subjective interpretation of results	For disk diffusion, adhere strictly to either CLSI or EUCAST guidelines for interpreting zone diameters, especially regarding inner colonies. [19]
Presence of resistance mechanisms	Consider that different methods may have varying abilities to detect low-level resistance. The presence of genes like fosA can lead to discrepancies. [1]

Quantitative Data Summary

Table 1: Impact of Glucose-6-Phosphate (G6P) on **Fosfomycin** MICs (µg/mL) in E. coli

Strain	MIC without G6P	MIC with 25 µg/mL G6P
Wild-type	32	2
ΔompF	32	4
ΔompC	32	4
ΔlamB	32	2
ΔuhpT	64	64
ΔglpT	2	2

Data adapted from a study on E. coli BW25113, highlighting the increased susceptibility to **fosfomycin** in the presence of G6P for strains with intact UhpT function.[\[24\]](#)

Table 2: Comparison of **Fosfomycin** Susceptibility Testing Methods for K. pneumoniae

Method	Categorical Agreement with Agar Dilution
Disk Diffusion (CLSI)	82%
Disk Diffusion (EUCAST)	46%
Gradient Diffusion	Unacceptable

This table illustrates the poor performance of alternative methods compared to the reference agar dilution for K. pneumoniae.[\[20\]](#)[\[23\]](#)

Experimental Protocols

1. Agar Dilution Method (Reference Method)

This protocol is based on CLSI and EUCAST recommendations.[\[5\]](#)[\[25\]](#)

- **Media Preparation:** Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add a stock solution of glucose-6-phosphate to a final concentration of 25 µg/mL.
- **Fosfomycin Stock Solution:** Prepare a stock solution of **fosfomycin** at a high concentration (e.g., 10,240 µg/mL) in sterile distilled water.
- **Serial Dilutions:** Perform two-fold serial dilutions of the **fosfomycin** stock solution to create a range of concentrations (e.g., 0.25 to 256 µg/mL).
- **Plate Preparation:** Add a defined volume of each **fosfomycin** dilution to molten MHA (supplemented with G6P) to achieve the final desired antibiotic concentrations. Pour the agar into petri dishes and allow them to solidify. A growth control plate with no **fosfomycin** should also be prepared.

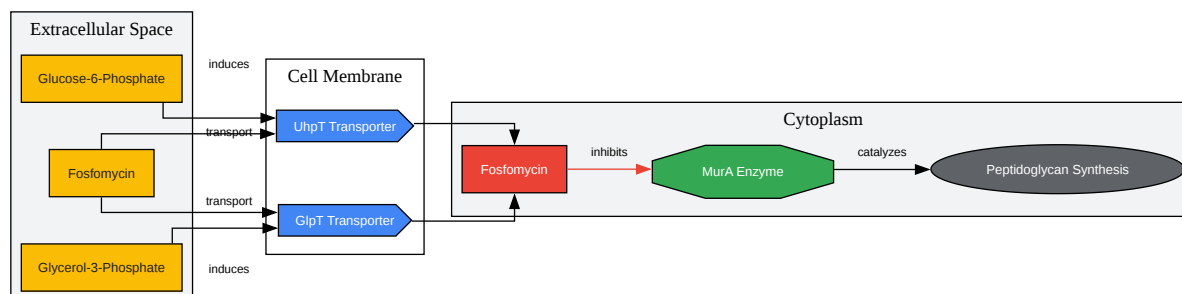
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension 1:10.
- Inoculation: Using a multipoint inoculator, spot 1-2 μL of the diluted bacterial suspension onto the surface of each agar plate, including the growth control. This should deliver approximately 104 CFU per spot.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation: The MIC is the lowest concentration of **fosfomycin** that completely inhibits visible growth.

2. Disk Diffusion Method

This protocol is based on standard disk diffusion procedures.[\[20\]](#)[\[22\]](#)

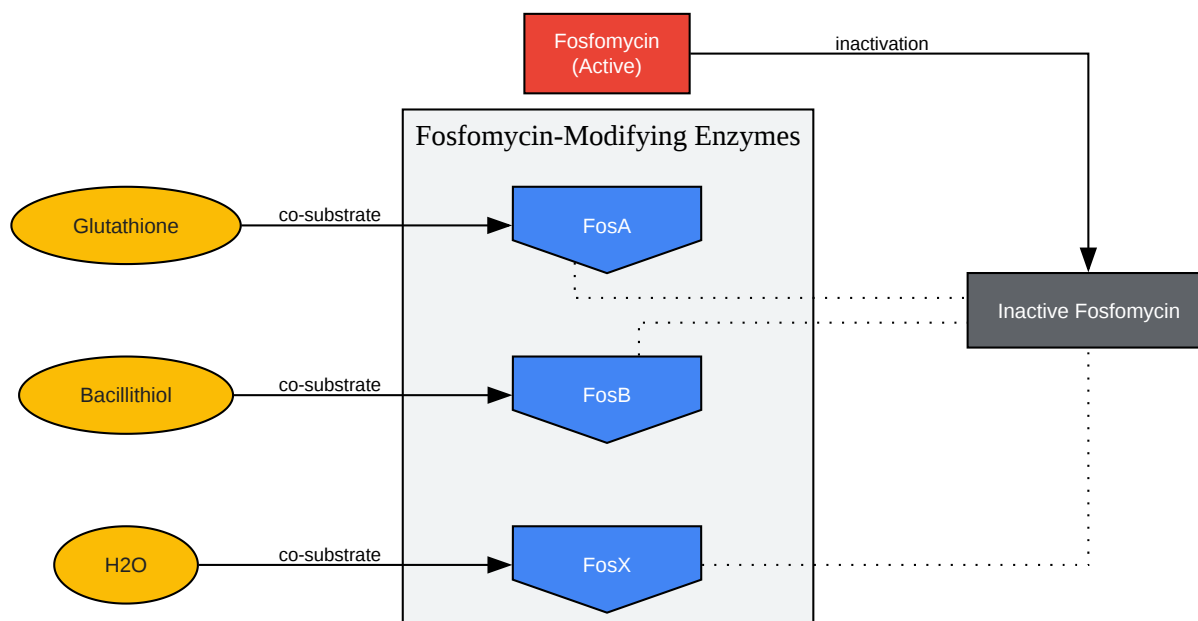
- Media Preparation: Prepare Mueller-Hinton agar plates. Ensure the agar depth is uniform.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
- Disk Application: Aseptically apply a **fosfomycin** disk (containing 200 μg of **fosfomycin** and 50 μg of G6P) to the center of the inoculated plate.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Interpretation: Measure the diameter of the zone of inhibition in millimeters. Interpret the result as susceptible, intermediate, or resistant based on CLSI or EUCAST breakpoints.[\[20\]](#)
[\[21\]](#) Note the different guidelines for handling inner colonies.[\[19\]](#)

Visualizations



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Caption: **Fosfomycin** uptake and mechanism of action.



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Caption: Enzymatic inactivation of **fosfomycin**.

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